![molecular formula C16H10F3N3OS B2562247 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 625377-35-7](/img/structure/B2562247.png)
3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C16H10F3N3OS and its molecular weight is 349.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a methoxyphenyl moiety, which enhance its biological activity. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and analgesic activities.
- Molecular Formula : C16H12F3N3OS
- Molecular Weight : 367.35 g/mol
- CAS Number : 625377-35-7
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include its effects on cancer cell lines, anti-inflammatory properties, and analgesic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation across various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 5.33 | Induction of apoptosis via Bcl-2 downregulation |
MCF-7 (Breast) | 3.67 | Cell cycle arrest at G2/M phase |
HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |
The compound's mechanism involves interference with the epidermal growth factor receptor (EGFR) signaling pathway, leading to apoptotic cell death and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in vitro.
Table 2: Anti-inflammatory Activity Data
Model | Inhibition (%) | Concentration (μM) |
---|---|---|
BV-2 Microglial Cells | 97.7 | 10 |
LPS-injected Mice | Significant | N/A |
The anti-inflammatory mechanism is attributed to the inhibition of p38 MAPK pathways and subsequent reduction in pro-inflammatory cytokines .
Analgesic Activity
The analgesic potential of the compound has been evaluated using both hot plate and acetic acid-induced writhing tests in animal models. Results indicate that it possesses central analgesic activity.
Table 3: Analgesic Activity Data
Test Type | Latency Increase (s) | Dose (mg/kg) |
---|---|---|
Hot Plate Test | Significant | 10 |
Acetic Acid Test | Significant | 20 |
These findings suggest that the compound may act on central pain pathways to provide relief .
Case Studies
A series of case studies have been conducted to further explore the pharmacological profile of this compound:
- Study on Cancer Cell Lines :
- Researchers observed that treatment with the compound led to a marked decrease in viability across multiple cancer types, confirming its broad-spectrum anticancer activity.
- Inflammation Model :
- In vivo studies demonstrated reduced inflammatory markers in mice treated with the compound after LPS injection, validating its potential for treating inflammatory diseases.
Applications De Recherche Scientifique
The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:
- Cytotoxicity : Studies have shown that derivatives of thieno[2,3-b]pyridines, including this compound, possess significant cytotoxic effects against several cancer cell lines. For example, research indicates promising anti-proliferative activity against MCF-7 breast cancer cells and HCT116 colorectal cancer cells, with IC50 values suggesting effective inhibition of cell growth.
Table 1: Cytotoxicity Data
Compound | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
Compound A | MCF-7 Breast Cancer | 13.42 | |
Compound B | MDA-MB-231 | 28.89 | |
Compound C | HCT116 | >85% inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
-
Anti-Proliferative Activity :
- A study evaluated a series of thieno[2,3-b]pyridine analogues for their ability to inhibit the proliferation of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, several analogues demonstrated over 85% inhibition at specific concentrations.
-
Cytotoxicity Assessment :
- In vitro tests using BALB 3T3 cells indicated that certain thienopyridine derivatives exhibited low cytotoxicity while maintaining anti-tumor activity against breast cancer cells, suggesting a favorable therapeutic index.
Propriétés
IUPAC Name |
3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c1-23-9-4-2-3-8(5-9)11-6-10(16(17,18)19)13-14(21)12(7-20)24-15(13)22-11/h2-6H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQADRQFUNBTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.